molecular formula C10H10N2O6 B1582611 2,4-Dinitrophenyl butyrate CAS No. 24273-19-6

2,4-Dinitrophenyl butyrate

Cat. No. B1582611
CAS RN: 24273-19-6
M. Wt: 254.2 g/mol
InChI Key: SBVYGYGWGWKSIL-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl butyrate is a plant-derived compound that belongs to the group of fatty acids. It has shown radical scavenging activity in a homogeneous assay and has been found to be a strong inhibitor of pancreatic lipase .


Synthesis Analysis

2,4-Dinitrophenylhydrazine (DNPH) is one of the most common derivatizing reagent used for an analysis of aldehydes or ketones. Derivatives produced by this reaction are readily detected by UV/Vis photospectrometer or LC/MS .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitrophenyl butyrate is C10H10N2O6. It has an average mass of 254.196 Da and a monoisotopic mass of 254.053879 Da .


Physical And Chemical Properties Analysis

2,4-Dinitrophenyl butyrate has a density of 1.4±0.1 g/cm3, a boiling point of 386.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Lipase Activity Detection

Mosmuller et al. (1992) developed a sensitive method to detect lipase activity using 2,4-dinitrophenyl butyrate as a substrate. This method, based on the absorbance increase due to the formation of the 2,4-dinitrophenolate anion during enzymatic hydrolysis, proved effective for various lipases, including those from porcine pancreas and Aspergillus niger (Mosmuller et al., 1992).

Sugar Chemistry

Koeners et al. (2010) explored the use of the 2,4-dinitrophenyl group in sugar chemistry. They demonstrated its efficiency in introducing this group at different positions, including the anomeric center of glucose and galactose, and discussed its application as a protective group in disaccharide synthesis and as a UV probe (Koeners et al., 2010).

Liquid Chromatographic Analysis

Vogel et al. (2000) identified a chemical artifact in the liquid chromatographic analysis of 3-butyn-2-one using the 2,4-dinitrophenylhydrazine method. This study provided insights into the analytical challenges and necessary corrections when using 2,4-dinitrophenylhydrazine in chromatographic determinations (Vogel et al., 2000).

Antibody Structure and Function

Haimovich et al. (1971) utilized the 2,4-dinitrophenyl (DNP) group in studies related to antibody structure and function. The DNP group's chromophoric properties were particularly advantageous for analyzing specific antibody-ligand reactions (Haimovich et al., 1971).

Carbohydrates Analysis

Honda and Kakehi (1978) developed a method for analyzing carbohydrates by converting conjugated aldehydes into their 2,4-dinitrophenylhydrazones. This technique, involving high-performance liquid chromatography, suggested new ways to elucidate carbohydrate structures (Honda & Kakehi, 1978).

Safety And Hazards

2,4-Dinitrophenyl butyrate is harmful if swallowed. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

New approaches in drug development are needed to address the growing epidemic of obesity as the prevalence of obesity increases worldwide. 2,4-Dinitrophenol (DNP), a related compound, is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned by the FDA due to the severe toxicities associated with the compound .

properties

IUPAC Name

(2,4-dinitrophenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYGYGWGWKSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066975
Record name Butanoic acid, 2,4-dinitrophenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenyl butyrate

CAS RN

24273-19-6
Record name Butanoic acid, 2,4-dinitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24273-19-6
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Record name Butanoic acid, 2,4-dinitrophenyl ester
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Record name 2,4-Dinitrophenyl butyrate
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Record name Butanoic acid, 2,4-dinitrophenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2,4-dinitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
EWJ Mosmuller, JDH Van Heemst, CJ Van Delden… - Biocatalysis, 1992 - Taylor & Francis
A rapid and sensitive assay for the detection of lipase activity is described. The method is based upon the increase in absorbance at 360 nm due to the formation of the 2,4-…
Number of citations: 31 www.tandfonline.com
CD Zheng, YQ Duan, JM Gao, ZG Ruan - Journal of the Chinese Medical …, 2010 - Elsevier
BACKGROUND: To find new, crude anti-obesity drugs from natural sources through the inhibition of adsorption of dietary lipids, in vitro porcine pancreatic lipase (PPL; triacylglycerol …
Number of citations: 182 www.sciencedirect.com
P Chauhan, RR Kumar, SK Mendiratta… - Journal of …, 2019 - phytojournal.com
Vinca rosea a commonly growing ornamental plant of garden. Water and ethanolic extracts of leaves from Vinca rosea were prepared and evaluated for porcine pancreatic lipase …
Number of citations: 1 www.phytojournal.com
S Alnukari - Egyptian Journal of Chemistry, 2020 - ejchem.journals.ekb.eg
OBESITY is a global health concern associated with high morbidity and mortality.One of the strategies in prevention or treatment of obesity is inhibition of pancreatic lipase responsible …
Number of citations: 5 ejchem.journals.ekb.eg
N Robinson, N Jaradat - European Journal of Integrative Medicine, 2021 - Elsevier
Introduction Obesity and diabetes mellitus are prevalent life-threatening metabolic disorders. Herbal products may provide potential treatments, but low-cost, quick methods to facilitate …
Number of citations: 2 www.sciencedirect.com
JK Stoops, DJ Horgan, MTC Runnegar, J De Jersey… - Biochemistry, 1969 - ACS Publications
James K. Stoops, t Douglas J. Horgan, J Maria TC Runnegar, § John de Jersey,|| Edwin C. Webb, and Burt Zerner abstract: Kinetic evidence has been obtained which is consistent with …
Number of citations: 98 pubs.acs.org
X Wu, W He, L Yao, H Zhang, Z Liu… - Journal of agricultural …, 2013 - ACS Publications
Understanding the interaction of (−)-epigallocatechin-3-gallate (EGCG) and lipase is important for understanding EGCG’s inhibition of lipase. In this paper, the interaction of EGCG and …
Number of citations: 91 pubs.acs.org
HM Alsufiani, GA Aldhaheri, UM Omar… - Slovenian …, 2023 - search.ebscohost.com
The aim of this study was to investigate the antioxidant activity and inhibitory effect of 2, 4, 4’-trihydroxychalcone on digestive enzymes related to obesity, including sucrase, α-amylase, …
Number of citations: 0 search.ebscohost.com
SR Won, SK Kim, YM Kim, PH Lee, JH Ryu… - Food research …, 2007 - Elsevier
In order to develop a functional food and anti-obesity drug through the inhibition of absorption of dietary lipids, we investigated the inhibitory effects on pancreatic lipase of extracts from …
Number of citations: 97 www.sciencedirect.com
M Jarman, LJ Griggs, MJ Tisdale - Journal of Medicinal Chemistry, 1974 - ACS Publications
194 Journal of Medicinal Chemistry, 1974, Vol. 17, No. 2 Jarman, Griggs, Tisdale crystallized again from the same solvents to give pure 13 (4.6 g, 37%), mp 311-320 dec. Anal.(…
Number of citations: 11 pubs.acs.org

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